The mechanism of action of ethyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is described as a competitive binder to the ligand-binding domain (LBD) of PPARγ. [] Binding to the LBD triggers a conformational change in the receptor, facilitating its interaction with coactivator proteins and ultimately leading to the modulation of gene transcription related to lipid metabolism, glucose homeostasis, and inflammation. [] Further research is needed to elucidate the precise binding interactions and downstream signaling pathways involved in its PPARγ agonistic activity.
Applications
The primary application of ethyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate identified in the provided articles is as a research tool for studying PPARγ. []
It has been identified as a novel scaffold for PPARγ agonists. [] This implies that this compound can serve as a starting point for further chemical modifications and structure-activity relationship studies to design more potent and selective PPARγ modulators. [] These studies could help in developing new therapies for diseases related to PPARγ dysfunction, such as metabolic syndrome and type 2 diabetes. []
Binding studies: To investigate the interactions between PPARγ and its ligands, providing insights into the molecular mechanisms underlying its function. []
Cell-based assays: To evaluate the biological activity of newly designed PPARγ modulators in various cellular models. []
Compound Description: 5-(4-(Benzyloxy)-3-chlorobenzylidene)dihydro-2-thioxopyrimidine-4,6(1H,5H)-dione, also known as MDG 548, is a novel PPARγ scaffold identified through virtual screening. [] It exhibits high affinity competitive binding to the PPARγ ligand-binding domain (LBD) with an EC50 value of 215 nM to 5.45 μM. [] Further characterization revealed MDG 548 as a PPARγ agonist with an EC50 of 467-594 nM. [] Notably, it displays differential PPAR isotype specificity, showing activity towards PPARγ but not PPARα and PPARδ subtypes. []
Relevance: While structurally distinct from ethyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate, MDG 548 shares the characteristic of being a novel PPARγ scaffold identified through the same virtual screening study. [] This suggests potential similarities in their binding modes and interactions with the PPARγ receptor, making MDG 548 a valuable reference point for understanding structure-activity relationships within this receptor class.
Compound Description: 3-((4-Bromophenoxy)methyl)-N-(4-nitro-1H-pyrazol-1-yl)benzamide, also known as MDG 559, is another novel PPARγ scaffold identified via virtual screening. [] Similar to MDG 548 and ethyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate, this compound demonstrates high affinity competitive binding to the PPARγ-LBD and acts as a PPARγ agonist. []
Relevance: MDG 559's relevance stems from being identified alongside ethyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate as a novel PPARγ ligand through the same virtual screening campaign. [] This shared origin highlights their potential as starting points for developing new PPARγ modulators, despite their distinct chemical structures.
Compound Description: Methyl 2-ethoxy-1-{4-[2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzyl}-1H-1,3-benzodiazole-7-carboxylate ethyl acetate hemisolvate is a crucial intermediate in the synthesis of azilsartan, a potent angiotensin II receptor blocker (ARB). [] It's formed through cyclization of methyl (Z)-2-ethoxy-1-{(2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl}-1H-benzo[d]imidazole-7-carboxylate with diphenyl carbonate. [] Its structure has been confirmed by X-ray crystallography, revealing two independent molecules with different conformations in the asymmetric unit. []
Relevance: The compound shares a structural similarity with ethyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate through the presence of a substituted benzyl group attached to a heterocyclic core. [] While their core structures and pharmacological targets differ, this shared motif might offer insights into potential pharmacophore elements that influence binding to biological targets.
Compound Description: N-(3-(3,4-Dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (Compound 5) was identified as a potent and reversible inhibitor of endothelial lipase (EL) with an IC50 of 61 nM. [] It also showed activity against EL using HDL as substrate (ELHDL IC50 = 454 nM). [] The compound was selective for EL over lipoprotein lipase (LPL) but not selective against hepatic lipase (HL). []
Relevance: Compound 5 shares structural similarities with ethyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate, featuring a 3,4-dichlorophenylpropyl group linked to a heterocyclic core containing a carboxamide functionality. [] This structural resemblance, coupled with both compounds exhibiting biological activity, suggests shared pharmacophoric features that could be important for interacting with their respective targets.
Compound Description: N-(3-(3,4-Dichlorophenyl)propyl)-4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide (Compound 6a) emerged as a potent EL inhibitor (EL IC50 = 41 nM) with activity against ELHDL (IC50 = 1760 nM). [] Similar to Compound 5 and ethyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate, it demonstrates selectivity for EL over LPL but not HL. []
Relevance: Compound 6a is directly related to ethyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate through the shared presence of a 3,4-dichlorophenylpropyl group connected to a heterocyclic core containing a carboxamide group and a hydroxyl group. [] The close structural resemblance and similar biological activity as EL inhibitors highlight potential shared pharmacophoric elements critical for their respective biological activities.
Compound Description: N-(4-(3,4-Dichlorophenyl)butan-2-yl)-1-ethyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide (Compound 7c) is an optimized derivative of Compound 6a, developed to improve pharmacokinetic properties while retaining EL inhibitory activity (EL IC50 = 148 nM, ELHDL IC50 = 218 nM). []
Relevance: Compound 7c, derived from Compound 6a, retains the key structural elements found in ethyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate: a dichlorophenylalkyl group linked to a heterocyclic core containing carboxamide and hydroxyl functionalities. [] This structural conservation across a series of potent EL inhibitors emphasizes the importance of these features for targeting EL and provides valuable insight into structure-activity relationships within this compound class.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.